molecular formula C15H12N4O B12939599 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- CAS No. 98326-38-6

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-

Cat. No.: B12939599
CAS No.: 98326-38-6
M. Wt: 264.28 g/mol
InChI Key: NFQUZCPMNKGLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- is a heterocyclic compound that features a pyridazinone core with a pyridinylamino phenyl substituent. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- typically involves the formation of the pyridazinone core followed by the introduction of the pyridinylamino phenyl group. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridazinone or pyridinylamino phenyl moieties are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, often under catalytic conditions or with the use of activating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: Similar heterocyclic compounds with a nitrogen-based ring structure, known for their biological activities.

    Tetrazines: Another class of nitrogen-containing heterocycles with applications in materials science and biology.

    Indoles: Compounds with a fused benzene and pyrrole ring, widely studied for their pharmacological properties.

Uniqueness

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

98326-38-6

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-[4-(pyridin-4-ylamino)phenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C15H12N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-10H,(H,16,17)(H,19,20)

InChI Key

NFQUZCPMNKGLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)NC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.